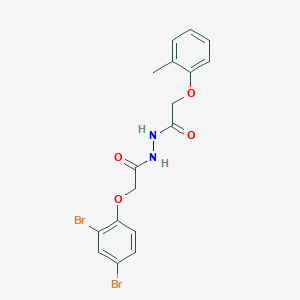![molecular formula C29H16N2O6 B11693937 4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B11693937.png)
4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID is a complex organic compound with a unique structure that includes a cyanophenoxy group, a phenyl group, and an isoindole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-cyanophenol with a suitable phenyl derivative under controlled conditions to form the cyanophenoxy group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high yields and purity. This method is advantageous due to its efficiency and reduced environmental impact .
化学反応の分析
Types of Reactions
4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
作用機序
The mechanism of action of 4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the electron transport chain in mitochondria, affecting cellular respiration and energy production .
類似化合物との比較
Similar Compounds
Azoxystrobin: A broad-spectrum fungicide with a similar cyanophenoxy structure.
Cyhalofop-butyl: An herbicide with a related aryloxyphenoxypropionate structure.
Phenoxychloroquinoxaline Derivatives: Compounds with antibacterial activity and a similar phenoxy structure.
Uniqueness
4-{2-[2-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL}BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties.
特性
分子式 |
C29H16N2O6 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
4-[2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxoisoindole-5-carbonyl]benzoic acid |
InChI |
InChI=1S/C29H16N2O6/c30-16-17-5-12-21(13-6-17)37-25-4-2-1-3-24(25)31-27(33)22-14-11-20(15-23(22)28(31)34)26(32)18-7-9-19(10-8-18)29(35)36/h1-15H,(H,35,36) |
InChIキー |
CZDFFRGIMKQCLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)O)OC5=CC=C(C=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11693859.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693872.png)
![2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11693873.png)


![N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B11693904.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B11693923.png)
![2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11693927.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-iodo-1H-pyrazole-5-carbohydrazide](/img/structure/B11693930.png)

![(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11693945.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693946.png)

